Urea formaldehyde
Overview
Description
Urea formaldehyde, known by its trade name Anaflex in Egypt, is an antiseptic used for local treatment of the skin and mouth. It is a formaldehyde-releasing antimicrobial polymer, which means it gradually releases formaldehyde, a compound known for its antimicrobial properties .
Mechanism of Action
Target of Action
Urea formaldehyde primarily targets the bonding of various materials. It is extensively used in adhesives, plywood, particle board, medium-density fibreboard (MDF), and molded objects . In agriculture, urea-formaldehyde compounds are one of the most commonly used types of slow-release fertilizer .
Mode of Action
This compound acts by forming networks of permanently interlinked molecules . The chemical composition of urea and formaldehyde and the reaction by which they are polymerized into these networks are key to its functionality . The reaction occurs in water at a pH above 7 at the start of the reaction .
Biochemical Pathways
Formaldehyde, a key component of this compound, is a major source for organic compounds essential to life . It is produced endogenously by plants, animals, and humans, and is also made synthetically . Formaldehyde is involved in various biochemical pathways, including the detoxification pathways in bacterial pathogens .
Pharmacokinetics
It’s known that the solid content of the final this compound resin prepared with 37% formaldehyde is about 50%, which is too low for the production of particleboards . Therefore, a dewatering treatment has to be conducted for the final this compound resin application .
Result of Action
The result of this compound’s action is the formation of strong, durable bonds. It is widely utilized due to its inexpensive cost, quick reaction time, high bonding strength, moisture resistance, lack of color, and resistance to abrasion and microbes . It’s worth noting that formaldehyde, a component of this compound, can have adverse effects on the reproductive system .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the microbes found in the soil can act on urea-formaldehyde compounds to decompose them into liquid nitrogen for the use of the plants . The action of microorganisms and the release of nitrogen depend on the temperature . Furthermore, formaldehyde emissions can react with other pollutants to form ground-level ozone, contributing to smog and air pollution .
Biochemical Analysis
Biochemical Properties
Urea formaldehyde is a thermosetting resin, meaning it is a polymer that irreversibly hardens . It is resistant to solvents, oils, fats weak acid, and alkalines . It is not resistant to strong acid and alkaline solutions, boiling water, oxidizing, and reducing agents .
Cellular Effects
Formaldehyde, a component of this compound, is highly reactive due to its strong electrophilic properties . It can react spontaneously with various cellular elements, leading to harmful effects on human health . Exposure to formaldehyde may cause leukemia, particularly myeloid leukemia, in humans .
Molecular Mechanism
The chemical structure of this compound polymer consists of [(O)CNHCH2NH]n repeat units . Depending on the polymerization conditions, some branching can occur . Early stages in the reaction of formaldehyde and urea produce bis(hydroxymethyl)urea .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound resins were prepared by a two-stage reaction . The free formaldehyde was found to decrease with increased mole U/F mole ratio, solid content, and ash content . The resin coverage is about 4.8% for the resin content of 13% by the model .
Dosage Effects in Animal Models
Formaldehyde, a component of this compound, has been shown to have adverse effects on the reproductive system, causing fertility problems by damaging germinal cells, disrupting the morphological structure of the testicle, and decreasing sperm count and serum testosterone levels .
Metabolic Pathways
Formaldehyde metabolism is prevalent in all organisms, where the accumulation of formaldehyde can be prevented through the activity of dissimilation pathways . Formaldehyde assimilatory pathways play a fundamental role in many methylotrophs .
Transport and Distribution
The distribution of this compound in materials such as medium density fiberboard (MDF) has been studied . The uniform distribution of this compound among fibers is of particular importance in the manufacture of MDF in order to optimize resin consumption .
Subcellular Localization
The localization of proteins and RNAs, which could potentially interact with this compound, can be studied using techniques such as single-molecule fluorescence in situ hybridization .
Preparation Methods
Urea formaldehyde is synthesized through the condensation of urea and formaldehyde under alkaline conditions. This reaction produces an insoluble urea-formaldehyde polymer. The industrial production of polynoxylin involves controlling the reaction conditions to ensure the desired polymer properties, such as molecular weight and formaldehyde release rate .
Chemical Reactions Analysis
Urea formaldehyde undergoes several types of chemical reactions, primarily due to its formaldehyde-releasing nature:
Oxidation: this compound can be oxidized, leading to the formation of various oxidation products.
Reduction: The polymer can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where formaldehyde is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Urea formaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study formaldehyde release and polymerization reactions.
Biology: this compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: It is employed as an antiseptic for treating skin and mouth infections.
Industry: This compound is used in the production of antimicrobial coatings and materials
Comparison with Similar Compounds
Urea formaldehyde is unique due to its formaldehyde-releasing properties. Similar compounds include:
Noxythiolin: Another formaldehyde-releasing compound used for antimicrobial purposes. .
Paraformaldehyde: A polymer of formaldehyde that releases formaldehyde upon heating. It is used as a disinfectant and fixative in laboratories.
Hexamine: A compound that releases formaldehyde under acidic conditions and is used as a urinary antiseptic.
This compound’s controlled release of formaldehyde makes it particularly useful for applications requiring sustained antimicrobial activity .
Properties
IUPAC Name |
formaldehyde;urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGAOXROABLFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6 | |
Record name | Urea, polymer with formaldehyde, methylated | |
Source | CAS Common Chemistry | |
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Record name | Urea, polymer with formaldehyde, butylated methylated | |
Source | CAS Common Chemistry | |
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Record name | Urea, polymer with formaldehyde, isopropylated methylated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=68511-67-1 | |
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Record name | Urea, polymer with formaldehyde, butylated isobutylated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68071-44-3 | |
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Record name | Urea, polymer with formaldehyde, furfurylated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68988-09-0 | |
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Record name | Urea, polymer with formaldehyde, butylated isopropylated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=69898-38-0 | |
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Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |
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Record name | Urea, polymer with formaldehyde, butylated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=68002-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Urea, polymer with formaldehyde, 2-(dimethylamino)-2-methylpropylated isobutylated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68955-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Urea, polymer with formaldehyde, isobutylated | |
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DSSTOX Substance ID |
DTXSID10905739 | |
Record name | Carbamimidic acid--formaldehyde (1/1) | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB] | |
Record name | Urea, reaction products with formaldehyde | |
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Record name | Urea formaldehyde | |
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Solubility |
Solubility in water = 0.28-0.31% | |
Record name | POLYNOXYLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7203 | |
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Vapor Pressure |
0.0000728 [mmHg] | |
Record name | Urea formaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1013 | |
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Color/Form |
Amorphous powder | |
CAS No. |
68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9 | |
Record name | Urea, reaction products with formaldehyde | |
Source | CAS Common Chemistry | |
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Record name | Urea-formaldehyde resin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9011-05-6 | |
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Record name | Urea formaldehyde foam | |
Source | ChemIDplus | |
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Record name | Urea, polymer with formaldehyde, isobutylated | |
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Record name | Butylated polyoxymethylene urea | |
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Record name | Urea, polymer with formaldehyde, butylated isobutylated | |
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Record name | Urea, polymer with formaldehyde, methylated | |
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Record name | Urea, reaction products with formaldehyde | |
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Record name | Urea, reaction products with formaldehyde | |
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Record name | Urea, polymer with formaldehyde, isobutylated | |
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Record name | Urea, polymer with formaldehyde, butylated | |
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Record name | Urea, polymer with formaldehyde, butylated isobutylated | |
Source | EPA Chemicals under the TSCA | |
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Record name | Urea, polymer with formaldehyde, methylated | |
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Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |
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Record name | Carbamimidic acid--formaldehyde (1/1) | |
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Record name | Urea, reaction products with formaldehyde | |
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Record name | Urea, polymer with formaldehyde, isobutylated | |
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Record name | Urea, polymer with formaldehyde, butylated | |
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Record name | Urea, polymer with formaldehyde, methylated | |
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Record name | Urea, polymer with formaldehyde | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Urea polymer with formaldehyde, butylated isobutylated | |
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Record name | POLYNOXYLIN | |
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Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.